Ethyl 4-[(chlorosulfonyl)methyl]benzoate
Description
Ethyl 4-[(chlorosulfonyl)methyl]benzoate is a benzoic acid derivative featuring an ethyl ester group at the para position of the benzene ring, substituted with a chlorosulfonylmethyl (-CH₂SO₂Cl) moiety. This compound is characterized by its reactive sulfonyl chloride group, which enables participation in nucleophilic substitutions or cross-coupling reactions. Such reactivity makes it valuable in synthesizing sulfonamide derivatives, agrochemicals, or pharmaceutical intermediates .
Properties
IUPAC Name |
ethyl 4-(chlorosulfonylmethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-2-15-10(12)9-5-3-8(4-6-9)7-16(11,13)14/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYYMJAPJWLWKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-[(chlorosulfonyl)methyl]benzoate can be synthesized through several methods. One common method involves the reaction of ethyl 4-formylbenzoate with chlorosulfonic acid. The reaction typically takes place under controlled conditions to ensure the proper formation of the chlorosulfonyl group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps to achieve the desired purity and yield. The compound is usually stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(chlorosulfonyl)methyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution Reactions: Various substituted benzoates.
Reduction Reactions: Sulfonyl derivatives.
Oxidation Reactions: Sulfonic acid derivatives.
Scientific Research Applications
Ethyl 4-[(chlorosulfonyl)methyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[(chlorosulfonyl)methyl]benzoate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in enzyme inhibition studies and protein modification research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ester Group Variations
Methyl 4-[(Chlorosulfonyl)methyl]benzoate
- Structure : Differs only in the ester group (methyl instead of ethyl).
- Properties :
Methyl 4-(Chlorosulfonyl)benzoate
- Synthetic Utility: Used in the preparation of pentafluorophenol derivatives via nucleophilic substitution (85% yield reported) .
- Key Difference : The absence of the methylene bridge reduces flexibility, which may limit its utility in forming extended molecular architectures compared to this compound.
Substituent Variations on the Benzoate Core
Ethyl 4-(Carbamoylamino)benzoate Derivatives
- Structure : Urea/carbamoyl (-NHCONH₂) substituent instead of chlorosulfonylmethyl.
- Biological Relevance : These compounds were explored as aquaporin inhibitors, highlighting the role of hydrogen-bonding groups in bioactivity .
- Polarity : The carbamoyl group increases hydrophilicity compared to the electron-withdrawing chlorosulfonylmethyl group, affecting solubility and membrane permeability.
Ethyl 4-Fluorobenzoate and Ethyl 4-Cyanobenzoate
- Structure: Electron-withdrawing substituents (fluoro, cyano) instead of chlorosulfonylmethyl.
- Electronic Effects: Fluorine and cyano groups exert strong electron-withdrawing effects, activating the ring for electrophilic substitution. Chlorosulfonylmethyl provides both electron withdrawal and reactive sites (SO₂Cl), enabling diverse functionalization .
Sulfonamide and Sulfonyl-Linked Derivatives
Ethyl 4-{[(4-Bromophenyl)sulfonyl]amino}benzoate
- Structure : Sulfonamide (-NHSO₂-) linkage to a bromophenyl group.
- Molecular Weight : 384.24 g/mol vs. 262.71 g/mol (target compound).
- Applications : Sulfonamide derivatives are common in drug design (e.g., protease inhibitors), contrasting with the sulfonyl chloride’s role as a synthetic intermediate .
Ethyl 4-[[2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate
- Structure : Complex sulfonyl-linked indole moiety.
- Complexity: Higher molecular weight (511.0 g/mol) and rotatable bonds (9 vs.
Key Research Findings
- Reactivity: The chlorosulfonylmethyl group in this compound offers superior versatility in nucleophilic reactions compared to esters with non-reactive substituents (e.g., fluoro or cyano) .
- Biological Activity: Urea/carbamoyl derivatives (e.g., Ethyl 4-(carbamoylamino)benzoate) exhibit targeted bioactivity, whereas sulfonyl chlorides are more commonly intermediates than end products .
- Structural Complexity : Sulfonyl-linked indole derivatives (e.g., ) highlight the trade-off between synthetic complexity and functional diversity.
Biological Activity
Ethyl 4-[(chlorosulfonyl)methyl]benzoate is a compound of significant interest in both organic chemistry and biological research due to its unique structural features and reactivity. This article explores its biological activities, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H11ClO4S
- Molecular Weight : 264.71 g/mol
The presence of the chlorosulfonyl group enhances its reactivity, making it a valuable intermediate in the synthesis of various organic compounds.
The biological activity of this compound is primarily attributed to its ability to react with nucleophiles. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, which is crucial for enzyme inhibition studies and protein modification research. This reactivity allows the compound to potentially alter enzyme activity and protein functions, making it a candidate for further investigation in biochemical applications.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. This compound has been implicated in studies focusing on enzyme inhibition, which can lead to antimicrobial effects. For instance, derivatives of chlorosulfonyl compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Staphylococcus aureus | Moderate (MIC = 100 µg/mL) |
| Compound B | Escherichia coli | High (MIC = 50 µg/mL) |
| This compound | TBD | TBD |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. The reactive sulfonyl group allows it to modify enzyme activity, which is essential in drug development processes targeting specific enzymes involved in disease pathways.
Case Study: Enzyme Inhibition
In a study examining the inhibition of specific enzymes by sulfonyl-containing compounds, this compound was tested alongside other derivatives. Results indicated that it effectively inhibited target enzymes at low concentrations, suggesting its potential as a therapeutic agent.
Applications in Research and Industry
This compound serves as an intermediate in the synthesis of various organic compounds used in pharmaceuticals and agrochemicals. Its ability to modify proteins makes it valuable for research into enzyme function and inhibition. Additionally, it is utilized in the production of specialty chemicals due to its reactive nature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
